![molecular formula C18H25N3O2 B2831804 N-(1-(2-甲氧基乙基)-1H-吲哚-3-基)-4-甲基哌嗪-1-甲酸胺 CAS No. 941908-58-3](/img/structure/B2831804.png)
N-(1-(2-甲氧基乙基)-1H-吲哚-3-基)-4-甲基哌嗪-1-甲酸胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the formation of the piperidine ring, and the attachment of the carboxamide group. The exact methods would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole and piperidine rings would likely result in a rigid structure, while the methoxyethyl and carboxamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and piperidine rings, as well as the carboxamide group. The indole ring is aromatic and thus relatively stable, but it can participate in electrophilic substitution reactions. The piperidine ring can act as a base or nucleophile in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups (like the carboxamide group) would influence properties like its solubility, melting point, boiling point, and reactivity .科学研究应用
化学合成和反应
- N-(1-(2-甲氧基乙基)-1H-吲哚-3-基)-4-甲基哌啶-1-甲酰胺参与化学反应,如氨基羰基化,这是一个使用哌啶类(如甲基哌啶酸甲酯和乙基尼可酸酯)作为 N 亲核体的过程。这些化合物参与与碘苯和碘代烯烃的钯催化反应,导致形成羧酰胺和酮羧酰胺 (Takács 等人,2014)。
催化和偶联反应
- 该化合物在 Rh(III) 催化的选择性偶联反应中起作用。具体而言,它参与 N-甲氧基-1H-吲哚-1-甲酰胺和芳基硼酸的偶联,促进温和高效的 C-C 和 C-C/C-N 键形成,这是合成多种产物至关重要的一步 (Zheng 等人,2014)。
抗肿瘤特性
- N-(1-(2-甲氧基乙基)-1H-吲哚-3-基)-4-甲基哌啶-1-甲酰胺的衍生物表现出作为抗肿瘤剂的潜力。对这些衍生物(特别是具有吖啶单取代衍生物的衍生物)的构效关系研究揭示了显着的抗肿瘤活性,该活性因吖啶结构上取代基团的位置和性质而异 (Rewcastle 等人,1986)。
N-甲氧基-N-甲基酰胺的合成
- 该化合物在由羧酸合成 N-甲氧基-N-甲基酰胺中也很重要。此过程涉及使相应的羧酸与盐酸 N,O-二甲基羟胺反应,这是以高收率生产各种 N-甲氧基-N-甲基酰胺的关键步骤 (Kim 等人,2003)。
选择性血清素受体激动剂
- 吲哚衍生物,包括 N-(1-(2-甲氧基乙基)-1H-吲哚-3-基)-4-甲基哌啶-1-甲酰胺,已被研究为选择性 5-HT(1A) 受体激动剂。这些化合物对 5-HT(1A) 受体表现出显着的亲和力和特异性,这对于与情绪障碍相关的研究至关重要 (Heinrich 等人,2004)。
超分子化学
- 在超分子化学领域,该化合物有助于形成新颖的组织基序。它参与形成包含 π 堆叠的结构,周围环绕着氢键的三螺旋网络,这表明某些柱状液晶的新组织模式 (Lightfoot 等人,1999)。
未来方向
作用机制
Target of Action
The compound, also known as N-[1-(2-methoxyethyl)-1H-indol-3-yl]-4-methylpiperidine-1-carboxamide, primarily targets the Lipoprotein-associated phospholipase A2 (Lp-PLA2) enzyme . This enzyme plays a crucial role in the formation of atherosclerotic plaques .
Mode of Action
The compound acts as an inhibitor of Lp-PLA2 . By inhibiting this enzyme, it prevents the formation of lysophosphatidylcholine, a component that contributes to the build-up of atherosclerotic plaques . This inhibition can be beneficial in the treatment of atherosclerosis .
Biochemical Pathways
The compound affects the biochemical pathway involving the Lp-PLA2 enzyme. This enzyme is associated with the formation of atherosclerotic plaques. By inhibiting Lp-PLA2, the compound disrupts this pathway, potentially reducing the risk of developing accelerated atherosclerosis and clinical cardiovascular events .
Pharmacokinetics
Similar compounds have shown that they are well-tolerated in non-human primates after chronic dosing . The plasma half-life of similar compounds is approximately 2-3 hours . The area under the concentration versus time curve and peak plasma concentration increase proportionally with dose .
Result of Action
The inhibition of Lp-PLA2 by the compound results in a decrease in the formation of atherosclerotic plaques . This could potentially lead to a reduced risk of cardiovascular events associated with atherosclerosis .
属性
IUPAC Name |
N-[1-(2-methoxyethyl)indol-3-yl]-4-methylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-14-7-9-20(10-8-14)18(22)19-16-13-21(11-12-23-2)17-6-4-3-5-15(16)17/h3-6,13-14H,7-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKYSUPBFUVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyethyl)-1H-indol-3-yl)-4-methylpiperidine-1-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。